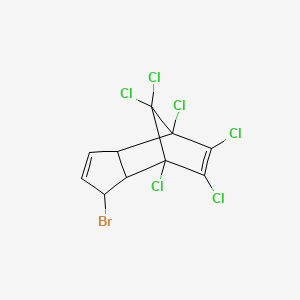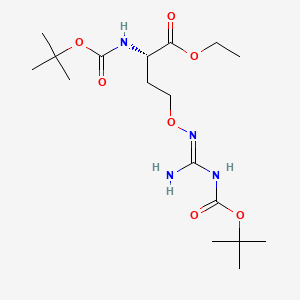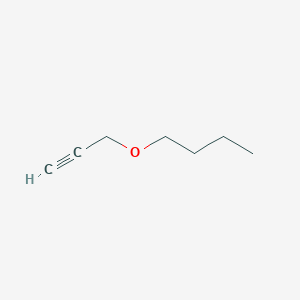
Fluorene (8CI), 9-(o-chlorocinnamylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorene (8CI), 9-(o-chlorocinnamylidene)- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorocinnamylidene group attached to the fluorene core. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene (8CI), 9-(o-chlorocinnamylidene)- typically involves several key steps:
Nucleophilic Substitution: Introduction of the chlorocinnamylidene group to the fluorene core.
Friedel-Crafts Acylation: Formation of the acylated intermediate.
Ullman Coupling: Coupling of the intermediate to form the desired product.
Aldol Condensation: Condensation reaction to introduce the cinnamylidene moiety.
Cyclization: Final cyclization step to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
Fluorene (8CI), 9-(o-chlorocinnamylidene)- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Introduction of various functional groups at the activated positions of the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
科学的研究の応用
Fluorene (8CI), 9-(o-chlorocinnamylidene)- has several scientific research applications:
Chemistry: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique optical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
作用機序
The mechanism of action of Fluorene (8CI), 9-(o-chlorocinnamylidene)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich aromatic rings, enhancing its absorption properties and lowering oxidation potential.
Pathways Involved: The compound’s effects are mediated through its ability to modulate the HOMO-LUMO energy levels, influencing its optical and electronic properties.
類似化合物との比較
Similar Compounds
Fluorenone: An oxidized derivative of fluorene with similar optical properties.
Fluorenol: A reduced derivative of fluorene with distinct chemical reactivity.
Chlorofluorene: A halogenated derivative with unique substitution patterns.
Uniqueness
Fluorene (8CI), 9-(o-chlorocinnamylidene)- stands out due to its specific chlorocinnamylidene group, which imparts unique optical and electronic properties, making it valuable for specialized applications in optoelectronics and materials science .
特性
CAS番号 |
2084-73-3 |
|---|---|
分子式 |
C22H15Cl |
分子量 |
314.8 g/mol |
IUPAC名 |
9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+ |
InChIキー |
VPBIMQYLYAKIAR-VQHVLOKHSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)



![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)



